2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide
Description
Chemical Structure and Properties
2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a benzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 2-methylphenyl group. Its molecular formula is C₂₅H₂₁N₃O₃, with a molecular weight of 411.46 g/mol.
Applications and Relevance
This compound has garnered interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting cancer-related pathways. The benzoyl and acetamide substituents enhance its binding affinity to ATP-binding pockets in kinases, while the methyl groups improve metabolic stability .
Structural Characterization
Crystallographic studies using the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) have elucidated its planar naphthyridine core and intramolecular hydrogen bonding between the carbonyl oxygen and the acetamide NH group, stabilizing the conformation .
Properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-16-8-6-7-11-21(16)27-22(29)15-28-14-20(23(30)18-9-4-3-5-10-18)24(31)19-13-12-17(2)26-25(19)28/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COORRQQRJXUIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include naphthyridine derivatives and benzoyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues in the 1,8-Naphthyridine Family
Key analogues include:
2-(4-Oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide
- Lacks benzoyl and methyl substituents.
- Reduced kinase inhibition (IC₅₀ > 10 μM vs. 0.8 μM for the target compound) due to weaker hydrophobic interactions .
2-(3-Cyclohexanoyl-7-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-methylphenyl)acetamide Cyclohexanoyl substituent increases steric bulk, reducing solubility (LogP = 3.2 vs. 2.8 for the target compound). Ethyl group at position 7 enhances plasma stability but lowers oral bioavailability .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Key Compounds
| Compound | IC₅₀ (Kinase Inhibition) | Solubility (mg/mL) | LogP | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 0.8 μM | 0.45 | 2.8 | 411.46 |
| 2-(4-Oxo-1,8-naphthyridin-1-yl) analogue | >10 μM | 0.62 | 1.9 | 297.32 |
| Cyclohexanoyl/ethyl derivative | 1.2 μM | 0.28 | 3.2 | 453.54 |
Key Findings :
- The benzoyl group in the target compound enhances π-π stacking with kinase residues, critical for sub-micromolar activity.
- Methyl substituents optimize lipophilicity, balancing solubility and membrane permeability .
- Removal of the 7-methyl group (as in analogue 1) destabilizes the lactam ring, reducing binding affinity .
Crystallographic Insights Using SHELX
SHELX-based refinements reveal that the planar conformation of the target compound’s naphthyridine core is conserved across analogues. However, derivatives with bulkier substituents (e.g., cyclohexanoyl) exhibit torsional strain, deviating by up to 12° from planarity, which correlates with reduced activity .
Biological Activity
The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide is a synthetic derivative of naphthyridine, a class known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C26H23N3O3
- Molecular Weight : 425.488 g/mol
- CAS Number : 894903-98-1
The mechanism of action for this compound typically involves interactions with specific biological targets, such as enzymes or receptors. Naphthyridine derivatives are often studied for their roles in inhibiting various biological pathways, including those involved in inflammation and cancer progression.
Anti-inflammatory Effects
Research indicates that naphthyridine derivatives can exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2-methylphenyl)acetamide may similarly modulate inflammatory responses, potentially benefiting conditions like asthma and rheumatoid arthritis .
Anticancer Activity
Naphthyridine derivatives have been evaluated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by interacting with cell cycle-related proteins. For example, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation and survival . This activity positions the compound as a candidate for further development in cancer therapy.
Enzyme Inhibition
Quantitative structure–activity relationship (QSAR) studies suggest that modifications to the naphthyridine structure can enhance its efficacy against specific enzymes. For instance, derivatives have shown inhibitory effects on phosphodiesterase (PDE) isoforms, which are implicated in several signaling pathways relevant to inflammatory diseases and cancer .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
